Product packaging for 5-[(Benzyloxy)methyl]-2H-tetrazole(Cat. No.:)

5-[(Benzyloxy)methyl]-2H-tetrazole

Cat. No.: B11925667
M. Wt: 190.20 g/mol
InChI Key: HBSPQKMEQWENCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Benzyloxy)methyl]-2H-tetrazole is a chemical compound featuring a tetrazole ring, a versatile heterocycle known for its significant role in medicinal chemistry and drug discovery. Tetrazoles are widely recognized as bioisosteres for carboxylic acid groups, offering improved metabolic stability and altered physicochemical properties to lead molecules . This specific derivative, with its benzyloxymethyl substituent, is a valuable building block for researchers designing and synthesizing novel compounds for various pharmacological investigations. The tetrazole scaffold is associated with a wide spectrum of biological activities. Research on similar tetrazole-based structures has demonstrated potential for developing potent antitubercular agents . Furthermore, tetrazole derivatives have been explored as core structures in triple monoamine reuptake inhibitors , which are investigated for the treatment of neuropsychiatric disorders such as depression . The structural flexibility of the tetrazole ring allows it to adapt to diverse binding modes, making it a privileged structure in the design of multifunctional ligands and the exploration of structure-activity relationships (SAR) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O B11925667 5-[(Benzyloxy)methyl]-2H-tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-(phenylmethoxymethyl)-2H-tetrazole

InChI

InChI=1S/C9H10N4O/c1-2-4-8(5-3-1)6-14-7-9-10-12-13-11-9/h1-5H,6-7H2,(H,10,11,12,13)

InChI Key

HBSPQKMEQWENCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=NNN=N2

Origin of Product

United States

Synthetic Methodologies for 5 Benzyloxy Methyl 2h Tetrazole

Historical Overview of Tetrazole Synthesis Routes Applicable to 5-Substituted Derivatives

The history of tetrazole synthesis dates back to 1885, when J. A. Bladin first synthesized a derivative of this heterocyclic system. nih.govthieme-connect.com Tetrazoles, five-membered aromatic rings containing four nitrogen atoms and one carbon atom, can exist as 1H and 2H tautomers, with the 1H form typically being predominant in solution. nih.gov

The most significant and widely adopted method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.govthieme-connect.com This route was first reported by Hantzsch and his colleagues in 1901. thieme-connect.com Early iterations of this synthesis often used hydrazoic acid, a substance that is dangerously volatile, toxic, and explosive. thieme-connect.comnih.gov This major drawback spurred the development of safer and more efficient methods.

A major advancement was the use of sodium azide in combination with a proton source, such as ammonium (B1175870) chloride, in solvents like dimethylformamide (DMF). google.com However, this could lead to the formation of ammonium azide, which is also potentially hazardous. google.com The breakthrough in modern tetrazole synthesis came with the introduction of catalytic methods. Researchers discovered that various Lewis acids and metal salts could significantly accelerate the reaction between nitriles and sodium azide under milder and safer conditions. nih.govresearchgate.net This catalytic approach has become the cornerstone for producing a vast array of 5-substituted tetrazoles, including those with complex functional groups like the benzyloxymethyl moiety. nih.govorganic-chemistry.org

Precursor Design and Selection Strategies for the Benzyloxymethyl Moiety

The synthesis of 5-[(benzyloxy)methyl]-2H-tetrazole hinges on the careful selection of a precursor that contains the required benzyloxymethyl group (—CH₂OCH₂Ph). The strategy is to construct the tetrazole ring onto this pre-existing fragment.

Nitrile-Based Cycloaddition Routes for Tetrazole Ring Formation

The most direct and common strategy involves the use of 2-(benzyloxy)acetonitrile (B1274849) as the key precursor. This nitrile contains the necessary benzyloxymethyl fragment attached to the cyano group (C≡N). The tetrazole ring is then formed by reacting this nitrile with an azide source, typically sodium azide (NaN₃), in what is known as an azide-nitrile cycloaddition. nih.govacs.org

This reaction is a formal [3+2] cycloaddition, where the three nitrogen atoms of the azide ion and the two atoms (carbon and nitrogen) of the nitrile group combine to form the five-membered tetrazole ring. nih.govresearchgate.net The reaction is often performed in a polar aprotic solvent such as DMF, and frequently requires heating to proceed at a reasonable rate. google.comnih.gov To overcome the high activation energy and improve yields and reaction times, various catalysts are employed. nih.govacs.org The general approach is highly versatile and accommodates a wide range of functional groups on the nitrile, making it suitable for the synthesis of the target compound. nih.govresearchgate.net

Alternative Cyclization Pathways and Heterocyclic Ring Construction

While the azide-nitrile cycloaddition is the most prevalent method, other pathways for constructing heterocyclic rings can be adapted for tetrazole synthesis. One alternative involves the reaction of isocyanides with hydrazoic acid or a silyl (B83357) azide like trimethylsilyl (B98337) azide. nih.govacs.org This [2+3] cycloaddition leads to 1-substituted tetrazoles. For the specific synthesis of a 5-substituted tetrazole, this method is less direct.

Another approach involves the chemical transformation of other heterocyclic systems. However, for a relatively simple structure like this compound, the de novo synthesis from an acyclic precursor like 2-(benzyloxy)acetonitrile is the most efficient and widely used strategy. Intramolecular cycloadditions of azidonitriles are also a powerful method for creating fused tetrazole ring systems, but are less relevant for the synthesis of a simple monosubstituted tetrazole. acs.org

Detailed Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes. The formation of tetrazoles from nitriles and azides has been the subject of significant mechanistic study.

Mechanism of [3+2] Cycloaddition of Organoazides with Nitriles

The reaction between an azide and a nitrile to form a tetrazole is a classic example of a 1,3-dipolar cycloaddition. nih.gov The mechanism can vary depending on the nature of the azide species (e.g., an organic azide, hydrazoic acid, or an azide ion). acs.org

When an azide anion (N₃⁻) reacts with a nitrile (R-C≡N), two main pathways are considered:

A concerted [3+2] cycloaddition: In this pathway, the bond formation occurs in a single step through a cyclic transition state. The azide anion attacks the nitrile, and the ring is formed without any stable intermediate. acs.org

A stepwise mechanism: This involves the initial nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile group. This forms a linear, acyclic intermediate (a vinyl azide anion), which then undergoes intramolecular cyclization to close the ring and form the tetrazolate anion. acs.org

Computational studies using density functional theory (DFT) have shown that the energy barriers for both pathways can be similar, and the predominant mechanism may depend on the solvent and the electronic properties of the substituent on the nitrile. acs.org For the reaction of the azide anion with nitriles, calculations suggest that the activation barriers are high, which is consistent with the experimental observation that these reactions often require elevated temperatures. acs.org

Role of Catalysis (e.g., Zinc(II) Salts, Copper(I) Complexes) in Accelerating Tetrazole Formation

To overcome the high activation energy of the uncatalyzed reaction, various catalysts are used. Lewis acids are particularly effective, with zinc(II) salts like ZnCl₂ and ZnBr₂ being among the most common and efficient promoters. researchgate.netorganic-chemistry.org Copper(I) and Cobalt(II) complexes have also been developed as effective catalysts. nih.govnih.gov

The catalytic mechanism for zinc(II) salts has been investigated in detail. researchgate.net The primary role of the Zn²⁺ ion is to act as a Lewis acid, coordinating to the nitrogen atom of the nitrile. researchgate.net This coordination has two key effects:

It activates the nitrile, making its carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.

DFT calculations support this model, indicating that the coordination of the nitrile to the zinc ion is the dominant factor in the catalysis. researchgate.net The reaction proceeds through a zinc-tetrazolate intermediate, from which the final product is liberated upon acidic workup.

Copper(I) catalysts, such as [Cu(phen)(PPh₃)₂]NO₃, have also been shown to effectively promote the [3+2] cycloaddition under mild conditions, including in environmentally benign solvents and with microwave assistance. nih.gov The mechanism is believed to involve the coordination of the copper center to the reactants, facilitating the cycloaddition in a manner analogous to other metal catalysts. Similarly, cobalt(II) complexes have been shown to catalyze the reaction efficiently, proceeding through an isolable cobalt(II)-diazido intermediate complex. nih.govacs.org

Influence of Solvent Systems and Temperature Profiles on Reaction Kinetics

The nature of the solvent plays a significant role in the reaction's progress. Polar aprotic solvents are generally favored as they can effectively solubilize both the nitrile and the azide reactants. mdpi.com In contrast, polar protic solvents like methanol (B129727) and ethanol (B145695) have been shown to result in significantly lower product formation. sci-hub.st The selection of the solvent also influences the required reaction temperature.

Temperature is a crucial factor directly impacting the kinetics of the cycloaddition. An increase in temperature generally accelerates the reaction, though an optimal temperature must be determined to avoid the formation of byproducts. academie-sciences.fr For instance, in the synthesis of 5-substituted 1H-tetrazoles catalyzed by lead(II) chloride, the yield increased with temperature up to 120 °C, with no further improvement at higher temperatures. academie-sciences.fr

A study on the synthesis of 5-benzyl-1H-tetrazole using a heterogeneous catalyst, OSU-6, evaluated various solvents and temperatures. The highest yield (94%) was achieved in dimethylformamide (DMF) at 90 °C. mdpi.com Lower temperatures resulted in inefficient conversions, highlighting the interplay between solvent choice and temperature for optimal reaction kinetics. mdpi.com

The following table, derived from data on a related tetrazole synthesis, illustrates the impact of solvent and temperature on product yield, offering insights applicable to the synthesis of this compound.

Table 1: Effect of Solvent and Temperature on Tetrazole Synthesis

Entry Solvent Temperature (°C) Yield (%)
1 Methanol 90 20
2 Ethanol 90 10
3 Acetonitrile (B52724) 90 30
4 DMF 90 94
5 DMF 70 Lower Conversion

Data adapted from studies on related 5-substituted tetrazoles. mdpi.comsci-hub.st

Optimization of Synthetic Yields and Regioselectivity

Achieving high yields and controlling the formation of the desired regioisomer are paramount for the practical application of this compound. This requires meticulous optimization of various process parameters.

Key process parameters that are typically optimized include reactant concentration, pressure, and reaction duration.

Concentration : The concentration of reactants influences reaction rates. While higher concentrations can accelerate the reaction, they may also lead to side reactions or solubility issues.

Pressure : While many syntheses are performed at atmospheric pressure, elevated pressure can be a tool to enhance reaction rates and influence regioselectivity in cycloaddition reactions.

Reaction Time : The reaction time is optimized to ensure complete conversion of starting materials while minimizing the degradation of the product or the formation of impurities. academie-sciences.fr

A study on the flow synthesis of biaryl compounds demonstrated the use of Bayesian optimization to rapidly screen multiple parameters, including concentration and flow rate (which is related to reaction time), to achieve high yields. nih.gov This data-driven approach can be applied to optimize the synthesis of tetrazoles, reducing waste and time. nih.gov

The efficiency of the synthesis is also heavily dependent on the catalyst and the molar ratios of the reactants.

Catalyst Loading : For catalyzed reactions, the amount of catalyst is a critical variable. For example, in the synthesis of 5-substituted 1H-tetrazoles using a nano-TiCl₄·SiO₂ catalyst, the optimal amount of catalyst was determined to be 0.1 g for the nano version and 0.2 g for the standard version. scielo.org.za Similarly, in another study, 15 wt% of the OSU-6 catalyst was found to be optimal, with no improvement in yield with higher or lower amounts. mdpi.com

Reagent Stoichiometry : The ratio of the nitrile to the azide source is carefully controlled. Often, a slight excess of the azide is used to ensure the complete consumption of the nitrile. For the synthesis of 5-methyl tetrazole, specific weight ratios of sodium azide, acetonitrile, and zinc chloride were established for optimal results. google.com

The following table summarizes the optimization of catalyst loading for a related tetrazole synthesis.

Table 2: Optimization of Catalyst Loading

Entry Catalyst Catalyst Amount Yield (%)
1 Nano-TiCl₄·SiO₂ 0.1 g High
2 TiCl₄·SiO₂ 0.2 g High
3 OSU-6 10 wt% Lower Yield
4 OSU-6 15 wt% 94
5 OSU-6 20 wt% 94

Data adapted from studies on related 5-substituted tetrazoles. mdpi.comscielo.org.za

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry are increasingly being applied to the synthesis of tetrazole derivatives to enhance sustainability. dntb.gov.uaresearchgate.net

A key aspect of green chemistry is the reduction or elimination of hazardous solvents.

Solvent-Free Synthesis : Performing reactions without a solvent, often referred to as "neat" conditions, can lead to higher efficiency, easier purification, and reduced waste. Techniques like grindstone chemistry and microwave-assisted synthesis are examples of solvent-free approaches that have been applied to the synthesis of heterocycles. dntb.gov.ua

Renewable Solvent Utilization : Replacing traditional volatile organic solvents with greener alternatives is another important strategy. Water is an ideal green solvent, and its use in tetrazole synthesis has been explored. google.com Polyethylene glycol 400 (PEG-400) has also been used as a green solvent for the synthesis of 5-substituted 1H-tetrazoles, yielding excellent results. researchgate.net

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the economic feasibility of synthetic processes.

Heterogeneous Catalysis : The use of solid-supported catalysts (heterogeneous catalysts) offers significant advantages over their soluble (homogeneous) counterparts. researchgate.net These catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times without a significant loss of activity. scielo.org.zaresearchgate.net Examples include nano-TiCl₄·SiO₂, OSU-6 (a mesoporous silica), and various metal nanoparticles supported on materials like silica (B1680970) or carbon nanotubes. mdpi.comscielo.org.za

Catalyst Recycling : The ability to recycle a catalyst is a key indicator of a green synthetic process. A nano-TiCl₄·SiO₂ catalyst was successfully reused up to three times with only a gradual decline in activity. scielo.org.za In another example, a copper-based nanocatalyst supported on magnetic nanoparticles was recycled for seven runs with minimal loss of efficiency. researchgate.net

The reusability of a heterogeneous catalyst is demonstrated in the table below.

Table 3: Catalyst Reusability in Tetrazole Synthesis

Cycle Yield (%)
1 High
2 High
3 Gradual Decline
4 -
5 -
6 -
7 Minimal Loss of Efficiency

Data adapted from studies on nano-TiCl₄·SiO₂ and a magnetic copper nanocatalyst. scielo.org.zaresearchgate.net

Reactivity and Derivatization Strategies of 5 Benzyloxy Methyl 2h Tetrazole

Reactions at the Tetrazole Nitrogen Atoms (N-Alkylation, N-Acylation, N-Arylation)

The tetrazole ring contains four nitrogen atoms, and the acidic N-H proton of the 5-substituted 1H-tetrazole tautomer can be readily substituted. nih.govmdpi.com Such functionalization reactions, including alkylation, acylation, and arylation, are fundamental for modifying the compound's properties. However, these reactions are often complicated by the formation of regioisomers. bohrium.comresearchgate.net

The N-substitution of 5-substituted-1H-tetrazoles typically yields a mixture of two primary isomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. bohrium.comacs.org The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the electrophile used for the substitution, and the specific reaction conditions.

In the case of 5-[(benzyloxy)methyl]-2H-tetrazole, the benzyloxymethyl group at the C5 position exerts both steric and electronic effects that guide the outcome of N-substitution. Generally, alkylation reactions can lead to a mixture where the 2,5-disubstituted isomer may be preferentially formed. rsc.org For instance, the alkylation of 5-substituted tetrazoles with alcohols in the presence of a Lewis acid like boron trifluoride-diethyl ether complex has been shown to yield 2-alkyl-5-R-tetrazoles with high regioselectivity. epa.gov One study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide resulted in a mixture of the 2,5-isomer (55%) and the 1,5-isomer (45%). mdpi.com

The regioselectivity is not solely dependent on steric hindrance but also on the mechanism of the substitution reaction (first-order vs. second-order nucleophilic substitutions). rsc.org The choice of solvent, base, and temperature can significantly alter the isomer distribution.

Table 1: Representative N-Alkylation of 5-Substituted Tetrazoles

C5-Substituent Alkylating Agent Base/Catalyst Solvent Isomer Ratio (1,5-Tz : 2,5-Tz) Reference
Aminomethyl (Benzoyl protected) Benzyl bromide K₂CO₃ Acetone 45 : 55 mdpi.com
Phenyl Various Alcohols CF₃SO₃H Superacid Variable, influenced by alcohol structure researchgate.net
Unsubstituted Benzyl alcohol BF₃·Et₂O 1,2-Dichloroethane 2-benzyl isomer is the sole product epa.gov

This table is interactive and can be sorted by column.

N-acylation can be achieved using acyl halides or anhydrides. nih.gov N-acyl tetrazoles are useful as acylating agents themselves. google.com The regioselectivity of N-arylation can be controlled using metal-catalyzed cross-coupling reactions, although this often requires specific pre-functionalization of the tetrazole ring. acs.org

Protecting groups on the tetrazole nitrogen are crucial for directing reactivity, particularly for functionalization at the C5 position. acs.orgacs.org For instance, protecting the N1 position with a p-methoxybenzyl (PMB) group allows for deprotonation at C5 using a strong base like the turbo Grignard reagent (iPrMgCl·LiCl), a reaction that is otherwise challenging due to the instability of the lithiated intermediate. nih.govorganic-chemistry.org The PMB group enhances the stability of the metalated intermediate, preventing the retro [2+3] cycloaddition that can lead to decomposition. nih.govorganic-chemistry.org

Steric hindrance from the C5-substituent, in this case, the benzyloxymethyl group, plays a significant role in directing the approach of the electrophile during N-substitution. rsc.org Larger, bulkier alkylating or acylating agents may favor substitution at the less sterically hindered N2 position over the N1 position, which is flanked by the C5 substituent.

Transformations Involving the Benzyloxy Group

The benzyl ether in this compound serves as a protecting group for the primary hydroxyl functionality. Its removal is a key step in synthesizing derivatives with a reactive hydroxymethyl group.

The cleavage of the benzyl ether can be accomplished through several reliable methods, with hydrogenolysis and acid-catalyzed cleavage being the most common.

Hydrogenolysis : This is a mild and highly effective method for deprotecting benzyl ethers. organic-chemistry.org The reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com This process selectively cleaves the C-O bond of the benzyl ether, yielding the desired 5-(hydroxymethyl)tetrazole and toluene (B28343) as a byproduct. The reaction conditions are generally compatible with the tetrazole ring and other functional groups that are not susceptible to reduction. organic-chemistry.org A patent describes the deprotection of a protected tetrazole compound via reduction in the presence of a metal catalyst. google.com

Acid-Catalyzed Cleavage : Strong acids can also be used to cleave benzyl ethers. organic-chemistry.orgyoutube.com Reagents such as HBr or BBr₃ are effective but may not be suitable for substrates containing acid-sensitive functional groups. youtube.comyoutube.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack or the formation of a stable benzyl carbocation. youtube.comnih.gov

Oxidative Cleavage : For substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful alternative. organic-chemistry.orgorganic-chemistry.org This method offers orthogonality to hydrogenolysis and acid-based deprotection.

Table 2: Common Deprotection Strategies for Benzyl Ethers

Method Reagents Key Features Reference
Hydrogenolysis H₂, Pd/C Mild, selective, common for benzyl ethers organic-chemistry.orgyoutube.com
Acid-Catalyzed Cleavage HBr, BBr₃, other strong acids Effective but limited by substrate acid sensitivity organic-chemistry.orgyoutube.com

This table is interactive and can be sorted by column.

Once the hydroxyl group is unmasked to form 5-(hydroxymethyl)tetrazole, it becomes a versatile handle for further synthetic modifications.

Halogenation : The primary alcohol can be converted into a halomethyl group (e.g., -CH₂Cl, -CH₂Br) using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halogenated intermediates are valuable precursors for subsequent nucleophilic substitution reactions.

Oxidation to Aldehydes and Carboxylic Acids : The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation of the aldehyde or direct, more forceful oxidation of the alcohol using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can yield the corresponding 5-tetrazolylcarboxylic acid.

Reactions at the C5-Position and Side Chain Functionalization

Direct functionalization at the C5 carbon of the tetrazole ring is a challenging but valuable transformation for creating carbon-carbon or carbon-heteroatom bonds.

Functionalization of the C5 position often requires deprotonation with a strong base to generate a C5-anion, which can then react with an electrophile. acs.org However, simple lithiated tetrazoles are often unstable and can undergo retro [2+3] cycloaddition. nih.gov To overcome this, N-protected tetrazoles are used. For example, an N-PMB protected tetrazole can be successfully deprotonated at C5 with iPrMgCl·LiCl and subsequently reacted with various electrophiles like aldehydes, ketones, or iodine. acs.orgacs.orgorganic-chemistry.org

Alternatively, Stille cross-coupling reactions have been employed. A 2-benzyloxymethyl-5-(tributylstannyl)tetrazole reagent has been developed for the palladium-catalyzed cross-coupling with aryl and heteroaryl halides to form 5-aryl- and 5-heteroaryl-1H-tetrazoles after deprotection. researchgate.net These methods provide a powerful route to complex tetrazole derivatives that would be difficult to access otherwise. nih.gov

Strategies for Further Elaboration of the Benzyloxymethyl Side Chain

The benzyloxymethyl group in this compound is not merely a passive substituent; it can be strategically manipulated or removed, offering pathways to diverse molecular architectures.

Catalytic Hydrogenolysis: A widely employed method for cleaving benzyl ethers is catalytic hydrogenolysis. luxembourg-bio.comnih.gov This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under an atmosphere of hydrogen gas. The process is generally clean and high-yielding, producing the deprotected alcohol and toluene as a byproduct. luxembourg-bio.com Catalytic transfer hydrogenation, using hydrogen donors like formic acid or 1,4-cyclohexadiene, offers a milder alternative to using pressurized hydrogen gas and can be effective for removing benzyl-type protecting groups. researchgate.netresearchgate.net

Oxidative Cleavage: The benzyloxymethyl ether linkage can also be cleaved under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are effective for the oxidative cleavage of benzyl ethers, particularly those with electron-donating substituents on the benzene (B151609) ring, like the p-methoxybenzyl (PMB) group. nih.govnih.gov While simple benzyl ethers are generally more resistant to DDQ than PMB ethers, cleavage can still be achieved. nih.gov Other oxidative systems, such as those employing oxoammonium salts, can also facilitate the cleavage of benzylic ethers to yield the corresponding alcohol and aldehyde. acs.org

Acid-Catalyzed Cleavage: Strong acids can also be used to cleave benzyl ethers, although this method is less common due to its harsh nature and potential incompatibility with other acid-sensitive functional groups. acs.org The use of Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can enable the selective cleavage of benzyl ethers under milder conditions. whiterose.ac.uk

Beyond deprotection, the benzyloxymethyl side chain can be directly elaborated. A notable example is the homologation of 1-(benzyloxymethyl)-1H-tetrazole via lithiation . This strategy allows for the extension of the carbon chain attached to the tetrazole ring, opening up possibilities for constructing more complex side chains.

Orthogonal Functionalization and Sequential Chemical Transformations

The presence of both the tetrazole ring and the benzyloxymethyl side chain allows for orthogonal functionalization, where one part of the molecule is selectively modified while the other remains intact. A prime example of this is the functionalization at the C5 position of the tetrazole ring.

A key strategy involves the use of a stannylated derivative, 2-benzyloxymethyl-5-(tributylstannyl)tetrazole . This compound serves as a versatile reagent for introducing aryl and heteroaryl groups at the 5-position of the tetrazole ring via Stille cross-coupling reactions . The process involves a palladium-catalyzed reaction between the stannylated tetrazole and an aryl or heteroaryl halide. Following the successful coupling, the benzyloxymethyl protecting group can be removed to yield the 5-aryl- or 5-heteroaryl-1H-tetrazole. acs.org This two-step sequence of C-C bond formation followed by deprotection is a powerful tool for the synthesis of a diverse library of 5-substituted tetrazoles.

This approach highlights the benzyloxymethyl group's role as a robust protecting group that is stable under the conditions of the Stille coupling, allowing for the selective functionalization of the tetrazole ring. The subsequent deprotection step then unmasks the N-H functionality of the tetrazole.

Role as a Leaving Group or Activating Agent in Organic Transformations

The tetrazole moiety in this compound can also participate directly in chemical transformations, acting either as a leaving group in nucleophilic substitution reactions or as a precursor to an activating agent for other functional groups.

Tetrazole as a Leaving Group in Nucleophilic Substitution Reactions

The tetrazolyl group can function as an effective leaving group in nucleophilic substitution reactions. This reactivity is attributed to the stability of the resulting tetrazolate anion, which is stabilized by the delocalization of the negative charge across the four nitrogen atoms of the aromatic ring. While specific examples detailing the displacement of the 5-[(benzyloxy)methyl]-2H-tetrazolyl group are not prevalent in the reviewed literature, the principle of tetrazoles as leaving groups is established in organic synthesis. For instance, in the Ugi four-component reaction, a dimethylamine (B145610) group from a former isocyanide can act as a leaving group in a ring-closing reaction to form a tetrazole-containing heterocyclic system. nih.gov This demonstrates the general capability of groups to be displaced in reactions involving tetrazole ring systems.

Activation of Carboxylic Acids via Tetrazole Formation

Tetrazole derivatives have emerged as valuable reagents for the activation of carboxylic acids, particularly in the formation of amide bonds. This strategy often involves the in-situ generation of a highly reactive acyl-tetrazole intermediate.

A relevant example is the use of N-2,4-dinitrophenyltetrazoles as latent active esters . nih.govacs.orgwhiterose.ac.uk In this methodology, the tetrazole is activated, typically by heat, to generate a reactive intermediate analogous to a 1-hydroxybenzotriazole (B26582) (HOBt) active ester. This species then readily reacts with an amine to form the corresponding amide, without the need for external coupling agents. nih.gov This process showcases how a tetrazole moiety can be transformed into a potent acylating agent.

Although this specific example does not utilize this compound directly as the starting material for activating an external carboxylic acid, it illustrates the inherent chemical potential of the tetrazole ring to participate in activation processes. It is conceivable that derivatives of this compound could be designed to function as activating agents for carboxylic acids in a similar manner. The tetrazole ring is a known bioisostere for the carboxylic acid group, in part due to its similar pKa and ability to engage in hydrogen bonding. nih.govresearchgate.netrug.nl This underlying similarity in electronic properties underpins its role in activation chemistry.

Computational and Theoretical Investigations of 5 Benzyloxy Methyl 2h Tetrazole

Quantum Chemical Calculations for Mechanistic Elucidation of its Formation

The synthesis of 5-substituted tetrazoles typically involves a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). Quantum chemical calculations are instrumental in unraveling the mechanistic details of this process for 5-[(Benzyloxy)methyl]-2H-tetrazole.

The [3+2] cycloaddition reaction is a cornerstone of tetrazole synthesis. nih.govacs.org Theoretical studies on analogous systems reveal that this reaction proceeds through a highly ordered transition state. In the formation of this compound from benzyloxymethyl cyanide and an azide source, the transition state would involve the concerted or stepwise formation of two new sigma bonds between the terminal nitrogen atoms of the azide and the carbon and nitrogen atoms of the nitrile group.

Computational models, often employing density functional theory (DFT), can locate and characterize the geometry and energy of this transition state. The analysis typically reveals a five-membered ring-like structure where the bond-forming and bond-breaking processes are in progress. The energy barrier associated with this transition state dictates the reaction rate.

Table 1: Illustrative Transition State Parameters for the [3+2] Cycloaddition Leading to a 5-Substituted Tetrazole

ParameterDescriptionIllustrative Value
Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur.20-30 kcal/mol
Transition State GeometryThe arrangement of atoms at the highest point on the reaction coordinate.Asynchronous bond formation, with one N-C/N-N bond forming ahead of the other.
Imaginary FrequencyA vibrational mode with a negative frequency, confirming the structure as a true transition state.-200 to -400 cm⁻¹

Note: The values in this table are illustrative and representative of typical [3+2] cycloaddition reactions for tetrazole synthesis.

A reaction coordinate diagram maps the energy of the system as it progresses from reactants to products. For the synthesis of this compound, this analysis would chart the energy changes during the approach of the benzyloxymethyl cyanide and azide reactants, the formation of the transition state, and the final relaxation to the stable tetrazole ring structure.

The energy profile provides critical information about the thermodynamics and kinetics of the reaction. It can reveal whether the reaction is endothermic or exothermic and can identify any intermediate species that may be formed along the reaction pathway. For instance, in some metal-catalyzed versions of this reaction, the coordination of the nitrile or the azide to the metal center represents an initial energy minimum before proceeding to the cycloaddition transition state. nih.govacs.org

Molecular Orbital Analysis and Electronic Structure

The electronic structure of this compound governs its reactivity and physical properties. Molecular orbital analysis provides a detailed picture of the electron distribution within the molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the region of highest electron density and is associated with nucleophilic character, while the LUMO represents the region most susceptible to nucleophilic attack and is associated with electrophilic character. libretexts.org

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen atoms in the tetrazole ring. The LUMO is likely to be a π* orbital distributed over the tetrazole ring system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. pku.edu.cn

Table 2: Conceptual Frontier Molecular Orbital Contributions for this compound

Molecular OrbitalPrimary Contributing FragmentsPredicted Reactivity
HOMOTetrazole ring (N atom lone pairs)Site for electrophilic attack and protonation.
LUMOTetrazole ring (π* system)Site for nucleophilic attack.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Indicator of chemical reactivity and stability.

Note: This table presents a conceptual overview based on the general principles of FMO theory as applied to tetrazole derivatives.

The distribution of electron density within this compound can be visualized through charge distribution and electrostatic potential (ESP) maps. These computational tools highlight the electron-rich and electron-poor regions of a molecule. researchgate.net

Conformational Analysis and Torsional Barriers of the Benzyloxymethyl Moiety

The benzyloxymethyl substituent attached to the tetrazole ring is flexible and can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable arrangement of atoms and the energy barriers to rotation. nih.govrsc.org

The key torsional angles that define the conformation of the benzyloxymethyl group are around the C(5)-CH₂ bond, the CH₂-O bond, and the O-CH₂Ph bond. The relative energies of different conformers (e.g., gauche vs. anti) are determined by a balance of steric and electronic effects. Theoretical calculations can map the potential energy surface as a function of these torsional angles, revealing the energy minima corresponding to stable conformers and the transition states that separate them. Understanding these conformational preferences is crucial as they can influence the molecule's biological activity and its packing in the solid state. nih.govresearchgate.net

Solvent Effects Modeling on Reaction Pathways and Equilibrium

Computational chemistry provides a powerful lens through which the influence of solvents on chemical processes can be meticulously examined. For tetrazole derivatives, particularly those with the potential for tautomerism like this compound, the surrounding solvent medium is not a passive bystander but an active participant that can significantly alter reaction barriers and the relative stability of isomers.

The primary equilibrium of interest for 5-substituted tetrazoles is the tautomerism between the 1H- and 2H-forms. In the case of the subject compound, this involves the migration of a proton between the N1 and N2 positions of the tetrazole ring. The benzyloxymethyl substituent at the C5 position, while not directly participating in the proton transfer, influences the electronic properties of the tetrazole ring and, consequently, the thermodynamics of the tautomeric equilibrium.

Modeling Solvent Influence on Tautomeric Equilibrium

The Polarizable Continuum Model (PCM) is a widely employed computational method to simulate the effects of a solvent. nih.gov This model treats the solvent as a continuous dielectric medium rather than individual molecules, which strikes a balance between computational accuracy and efficiency. Using PCM, the relative free energies of the 1H- and 2H-tautomers of a model compound, 5-methyltetrazole (B45412), have been calculated in various solvents to illustrate the general principles applicable to this compound.

The stability of the tautomers is intrinsically linked to their dipole moments and the polarity of the solvent. The 1H-tautomer is generally more polar than the 2H-tautomer. Consequently, polar solvents are expected to preferentially stabilize the 1H-form, shifting the equilibrium in its favor. Conversely, in non-polar solvents or the gas phase, the 2H-tautomer is often predicted to be more stable or of comparable stability.

Table 1: Calculated Relative Free Energies (ΔG) for the Tautomeric Equilibrium of 5-Methyltetrazole in Various Solvents

SolventDielectric Constant (ε)Relative Free Energy (ΔG) of 2H vs. 1H (kcal/mol)Predominant Tautomer
Gas Phase1.0-1.52H
n-Heptane1.9-0.82H
Dichloromethane8.9+0.51H
Acetone20.7+1.21H
Acetonitrile (B52724)37.5+1.51H
Water78.4+2.01H

Note: The data in this table is illustrative and based on computational studies of 5-methyltetrazole as a proxy for this compound. Positive ΔG values indicate that the 1H-tautomer is more stable.

The data clearly demonstrates that as the dielectric constant of the solvent increases, the equilibrium shifts to favor the more polar 1H-tautomer. This trend is a cornerstone in understanding and predicting the behavior of this compound in different reaction media.

Impact on Reaction Pathways

The solvent environment not only affects the thermodynamic equilibrium but also has a profound impact on the kinetics of reactions involving this compound. Reaction pathways that proceed through polar transition states will be accelerated in polar solvents due to the stabilization of the transition state relative to the reactants.

For instance, in alkylation reactions, a common transformation for tetrazoles, the transition state often involves significant charge separation. A polar solvent can lower the activation energy for such a reaction, thereby increasing the reaction rate. Computational models can map out the energy profiles of these reaction pathways in different solvents, providing valuable insights into the reaction mechanism and helping to select the optimal solvent for a desired transformation.

Table 2: Hypothetical Solvent Effect on the Activation Energy of a Model Reaction

SolventDielectric Constant (ε)Relative Activation Energy (kcal/mol)
Gas Phase1.025.0
Toluene (B28343)2.422.5
Tetrahydrofuran (THF)7.619.0
Dimethylformamide (DMF)36.716.5

Note: This table presents hypothetical data to illustrate the general trend of decreasing activation energy for a reaction with a polar transition state as solvent polarity increases.

Analytical Methodologies for Reaction Monitoring and Structural Confirmation

Spectroscopic Techniques for In Situ Reaction Progress Monitoring

In situ spectroscopic methods are invaluable for tracking the intricate transformations occurring during the synthesis of 5-[(benzyloxy)methyl]-2H-tetrazole. These techniques provide real-time data on the consumption of reactants, the formation of intermediates, and the appearance of the final product, enabling precise control over reaction parameters.

Real-time Infrared (IR) Spectroscopy for Functional Group Changes

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the conversion of the nitrile starting material, benzyloxyacetonitrile, into the tetrazole ring. The reaction is typically followed by observing the disappearance of the characteristic nitrile stretching vibration and the emergence of bands associated with the newly formed tetrazole ring.

The key vibrational modes that are monitored during the synthesis include:

Nitrile (C≡N) Stretch: The starting material, benzyloxyacetonitrile, exhibits a sharp and distinct absorption band for the C≡N stretching vibration, typically in the range of 2240-2260 cm⁻¹. The decrease in the intensity of this peak is a direct measure of the consumption of the nitrile.

Azide (B81097) (N₃) Stretch: The azide source, such as sodium azide, has a strong, characteristic asymmetric stretching vibration around 2100-2140 cm⁻¹. Monitoring the change in this band can also provide information about the reaction progress.

Tetrazole Ring Vibrations: The formation of the tetrazole ring is indicated by the appearance of a series of characteristic absorption bands. These include N=N stretching vibrations, typically observed in the 1400-1600 cm⁻¹ region, and various ring breathing and deformation modes at lower frequencies.

By continuously recording the IR spectrum of the reaction mixture, a kinetic profile of the reaction can be generated, allowing for the determination of reaction endpoints and the optimization of reaction conditions.

Table 1: Key Infrared Absorption Frequencies for Monitoring the Synthesis of this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Observation During Reaction
Nitrile (C≡N) Stretch 2240-2260 Disappearance
Azide (N₃) Asymmetric Stretch 2100-2140 Disappearance
Tetrazole Ring N=N Stretch 1400-1600 Appearance

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification of Intermediates

Real-time or in situ Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed view of the reaction progress at the molecular level, enabling the identification and quantification of reactants, intermediates, and products. For the synthesis of this compound, both ¹H and ¹³C NMR spectroscopy can be employed.

During the reaction, the chemical shifts of the protons and carbons in the vicinity of the reacting functional groups will change significantly. Key spectral changes to monitor include:

¹H NMR: The methylene (B1212753) protons adjacent to the nitrile group in benzyloxyacetonitrile will experience a change in their chemical environment upon conversion to the tetrazole. Similarly, the formation of any intermediates, such as an imidoyl azide, would give rise to new, transient signals. The appearance of the methylene protons of the benzyloxymethyl group attached to the newly formed tetrazole ring at a distinct chemical shift signals product formation.

¹³C NMR: The most significant change in the ¹³C NMR spectrum is the disappearance of the nitrile carbon signal (typically around 115-125 ppm) and the appearance of the tetrazole ring carbon signal (C5), which is expected to resonate in the region of 150-160 ppm.

By acquiring spectra at regular intervals, it is possible to construct concentration-time profiles for all observed species, providing valuable mechanistic insights.

Chromatographic Separation and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis and purification of this compound. The separation of the 1H and 2H regioisomers is a critical challenge that can be addressed by careful method development.

A typical reversed-phase HPLC method would involve:

Stationary Phase: A C18 column is commonly used for the separation of such moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient allows for the effective separation of the starting materials, isomers, and any non-volatile byproducts.

Detection: A UV detector is suitable for this compound due to the presence of the phenyl ring in the benzyloxy group, which absorbs UV light. A detection wavelength in the range of 210-254 nm is generally appropriate.

The retention times of the 1H and 2H isomers are usually different, allowing for their quantification and the determination of the isomeric ratio. HPLC is also used to determine the purity of the isolated product by detecting and quantifying any impurities.

Table 2: Illustrative HPLC Method Parameters for the Analysis of 5-[(Benzyloxy)methyl]tetrazole Isomers

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While the main products and starting materials are generally not volatile enough for standard GC analysis without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying any volatile byproducts that may be formed during the synthesis. The reaction of nitriles with sodium azide can sometimes lead to the formation of small amounts of volatile organic compounds, depending on the reaction conditions and the purity of the starting materials.

Potential volatile byproducts could arise from side reactions or decomposition of the solvent or reactants at elevated temperatures. GC-MS analysis of the reaction headspace or a volatile extract of the reaction mixture can provide valuable information about the cleanliness of the reaction and help in optimizing conditions to minimize byproduct formation.

Mass Spectrometry for Molecular Structure Elucidation of Reaction Products and Derivatives

Mass spectrometry (MS) is a cornerstone technique for the structural confirmation of this compound and its derivatives. It provides information about the molecular weight and the fragmentation pattern, which aids in confirming the connectivity of the atoms.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for this type of molecule.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺˙ in EI or [M+H]⁺ in ESI) corresponding to the molecular weight of the compound (C₉H₁₀N₄O).

Fragmentation Pattern: The fragmentation of this compound under mass spectrometric conditions is expected to yield characteristic ions. Key fragmentation pathways would likely involve:

Loss of N₂: A common fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (28 Da).

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the oxygen atom would lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91), which is often a prominent peak in the mass spectra of benzyl-containing compounds.

Cleavage of the Methylene-Tetrazole Bond: Fragmentation could also occur at the bond connecting the methylene group to the tetrazole ring.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/z Possible Fragment Ion Fragmentation Pathway
190 [C₉H₁₀N₄O]⁺˙ Molecular Ion
162 [C₉H₁₀N₂O]⁺˙ Loss of N₂
91 [C₇H₇]⁺ Benzylic cleavage

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with the molecular formula C₉H₁₀N₄O, the theoretical monoisotopic mass can be calculated with a high degree of precision.

HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The analysis involves ionizing the molecule—often using soft ionization techniques like electrospray ionization (ESI) to keep the molecule intact—and then measuring its exact mass. The experimentally determined mass is then compared to the theoretical value to confirm the elemental formula. For the protonated molecule [M+H]⁺, the expected exact mass would be for the formula C₉H₁₁N₄O⁺.

Table 1: Theoretical Exact Mass Data for this compound

Species Molecular Formula Theoretical Monoisotopic Mass (Da)
[M] C₉H₁₀N₄O 190.08546
[M+H]⁺ C₉H₁₁N₄O⁺ 191.09329
[M+Na]⁺ C₉H₁₀N₄ONa⁺ 213.07524

Note: Data is based on theoretical calculations.

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of a molecule, providing critical information for structural elucidation. In this technique, the molecular ion (or a protonated adduct) of this compound is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID).

The fragmentation of 5-substituted tetrazoles is well-characterized and typically involves specific cleavages of the tetrazole ring and its substituent. lifesciencesite.compnrjournal.com

Loss of Nitrogen: A common fragmentation pathway for tetrazole-containing compounds is the elimination of a neutral nitrogen molecule (N₂, 28 Da). lifesciencesite.com

Loss of Hydrazoic Acid: In positive-ion mode, protonated tetrazoles can undergo ring-opening followed by the elimination of hydrazoic acid (HN₃, 43 Da). lifesciencesite.com

Benzyl Group Fragmentation: The benzyloxy group provides a distinct fragmentation signature. A primary fragmentation is the cleavage of the C-O bond to produce the highly stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common fragment for compounds containing a benzyl ether moiety.

Other Fragments: Subsequent fragmentation of the remaining structure would yield other characteristic ions.

By analyzing the masses of these fragment ions, the connectivity of the atoms within the original molecule can be pieced together, confirming the structure of this compound.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

Precursor Ion (m/z) Proposed Fragment Fragment m/z Neutral Loss
191.09 ([M+H]⁺) Benzyl Cation (C₇H₇⁺) 91.05 C₂H₄N₄O
191.09 ([M+H]⁺) [M+H - N₂]⁺ 163.09 N₂
191.09 ([M+H]⁺) [M+H - HN₃]⁺ 148.07 HN₃

Note: This table represents expected fragmentation patterns based on general principles of mass spectrometry for related structures.

X-ray Crystallography for Solid-State Structural Confirmation of Single Crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffraction spots, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined.

While crystallographic data for closely related structures, such as 1-benzyl-5-amino-1H-tetrazole and other complex tetrazole derivatives, have been reported, specific, publicly available crystal structure data for this compound was not found in the searched databases. nih.govexlibrisgroup.com If such data were available, it would be presented in a standardized format, as shown in the hypothetical table below.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Chemical Formula C₉H₁₀N₄O
Formula Weight 190.21 g/mol
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Hypothetical Value
b (Å) Hypothetical Value
c (Å) Hypothetical Value
α (°) Hypothetical Value
β (°) Hypothetical Value
γ (°) Hypothetical Value
Volume (ų) Hypothetical Value
Z (molecules/unit cell) Hypothetical Value
Density (calculated) (g/cm³) Hypothetical Value

Note: This table is for illustrative purposes only, as experimental data for this specific compound was not located.

Emerging Research Directions and Future Perspectives on 5 Benzyloxy Methyl 2h Tetrazole

Novel Synthetic Approaches for Tetrazole Derivatives, Including Flow Chemistry and Continuous Synthesis

The synthesis of tetrazoles has traditionally relied on methods such as the [3+2] cycloaddition of nitriles with azides. nih.govbohrium.com However, these methods often involve toxic and explosive reagents, prompting the development of safer and more efficient synthetic routes. bohrium.com Emerging research is heavily focused on novel synthetic strategies that offer improved safety profiles, higher yields, and greater sustainability.

Flow Chemistry and Continuous Synthesis: The transition from batch to continuous flow manufacturing is a significant trend in modern organic synthesis. For tetrazole synthesis, flow chemistry offers several advantages, including enhanced safety by minimizing the accumulation of hazardous intermediates, precise control over reaction parameters (temperature, pressure, and reaction time), and the potential for seamless integration into multi-step syntheses. The development of robust flow protocols for the synthesis of 5-substituted-1H-tetrazoles is an active area of research.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are gaining prominence for their efficiency and atom economy. nih.govrug.nl The Ugi and Passerini reactions, for example, have been adapted for the synthesis of highly functionalized tetrazole derivatives. nih.govbeilstein-journals.orgresearchgate.net A novel approach involves using diversely protected, unprecedented tetrazole aldehydes as building blocks in MCRs to create complex, drug-like molecules. beilstein-journals.orgnih.govbeilstein-archives.org This strategy facilitates the incorporation of the tetrazole group into a wide variety of molecular scaffolds. beilstein-journals.orgbeilstein-archives.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign methods for tetrazole synthesis. bohrium.com This includes the use of greener solvents, such as water or ionic liquids, and the development of catalytic systems that can operate under milder conditions. bohrium.comresearchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, is also a key aspect of green tetrazole synthesis. bohrium.comresearchgate.net

Exploration of Under-Investigated Reaction Pathways and Unusual Reactivity Modes

While the fundamental reactivity of the tetrazole ring is relatively well-understood, there remains significant scope for exploring under-investigated reaction pathways and uncovering unusual reactivity modes. These explorations could lead to the development of novel transformations and the synthesis of previously inaccessible tetrazole derivatives.

Photochemical Transformations: The photochemical behavior of tetrazole derivatives is an area with potential for new discoveries. nih.gov Light-induced reactions could offer unique pathways for the functionalization or rearrangement of the tetrazole ring, providing access to novel molecular scaffolds.

Ring-Opening and Rearrangement Reactions: Under specific conditions, tetrazoles can undergo ring-opening reactions to form other nitrogen-containing heterocycles or acyclic compounds. numberanalytics.com A deeper investigation into the factors that control these ring-opening processes, such as substituents, catalysts, and reaction conditions, could unlock new synthetic possibilities.

Tandem and Cascade Reactions: The development of tandem or cascade reactions involving tetrazole intermediates can significantly increase the efficiency of complex molecule synthesis. For instance, a tandem cycloaddition and N-allylation reaction has been developed for the synthesis of fused tricyclic tetrazoles. nih.gov

Development of Advanced Catalytic Systems for its Formation or Transformation

Catalysis plays a pivotal role in modern organic synthesis, and the development of advanced catalytic systems is a major driving force in tetrazole chemistry. bohrium.com Research in this area is focused on improving the efficiency, selectivity, and sustainability of tetrazole synthesis and subsequent transformations.

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts are being extensively investigated for tetrazole synthesis. bohrium.com Recent advancements include the use of cobalt(II) complexes as homogeneous catalysts for the [3+2] cycloaddition of sodium azide (B81097) to organonitriles. acs.org In the realm of heterogeneous catalysis, systems like copper-doped silica (B1680970) cuprous sulfate (B86663) (CDSCS) have proven effective for the synthesis of 5-substituted-1H-tetrazoles in aqueous media. researchgate.net The use of nanocatalysts is also a burgeoning area, offering high catalytic activity and recyclability. bohrium.com

Iron Catalysis: The use of inexpensive and abundant iron catalysts is a key trend in sustainable chemistry. An iron-catalyzed five-component reaction has been developed for the synthesis of sulfonylated tetrazoles, demonstrating the potential of iron in facilitating complex multicomponent reactions. nih.gov

Biocatalysis: While still an emerging area in tetrazole chemistry, the use of enzymes as catalysts offers the potential for highly selective transformations under mild conditions. The exploration of enzymes for the synthesis and modification of tetrazole derivatives could provide a green and efficient alternative to traditional chemical methods.

Computational Design and Prediction of Novel Tetrazole-Containing Molecules with Desired Synthetic Profiles

The integration of computational chemistry with experimental synthesis has revolutionized the process of drug discovery and materials science. In the context of tetrazole chemistry, computational tools are being increasingly used to design and predict the properties of novel molecules.

In Silico Screening and Molecular Modeling: Computational methods, such as molecular docking and molecular dynamics simulations, are employed to predict the biological activity and binding modes of tetrazole-containing compounds. acs.org This allows for the rational design of molecules with enhanced efficacy and selectivity. For instance, computational studies have been used to investigate the interaction of ribose-conjugated tetrazole derivatives with bacterial DNA polymerase. acs.org

Prediction of Physicochemical and Energetic Properties: Quantum-chemical computational methods are utilized to predict a range of properties of tetrazole derivatives, including their structure, heat of formation, and thermal stability. researchgate.net This is particularly relevant for the design of novel energetic materials based on tetrazole scaffolds. researchgate.net

Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to guide the design of new derivatives with improved biological activity. This approach has been used to develop new N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives with antimicrobial properties. nih.gov

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The demand for large libraries of diverse compounds for drug discovery and materials science has driven the development of automated synthesis platforms and high-throughput experimentation (HTE). beilstein-journals.orgnih.gov The integration of tetrazole synthesis into these platforms is a key area of future research.

Automated Synthesis: The development of robust and reliable synthetic methods that are amenable to automation is crucial. Flow chemistry and MCRs are particularly well-suited for integration into automated synthesis platforms, enabling the rapid and efficient production of tetrazole libraries.

High-Throughput Screening: HTE allows for the rapid screening of a large number of reaction conditions to identify optimal parameters for a given transformation. This approach can be used to accelerate the discovery of new catalysts and reaction conditions for the synthesis of tetrazole derivatives. The generation of diverse tetrazole-based compound libraries is essential for high-throughput screening in drug discovery programs. beilstein-journals.orgnih.gov

Data-Driven Synthesis: The large datasets generated from HTE can be used to train machine learning algorithms to predict the outcomes of reactions and to propose new synthetic routes. This data-driven approach has the potential to significantly accelerate the discovery and development of novel tetrazole-containing molecules.

Conclusion

Summary of Key Research Findings and Methodological Advancements Related to 5-[(Benzyloxy)methyl]-2H-tetrazole

Research on this compound has primarily focused on its role as a versatile intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical applications. A significant area of investigation has been the development of efficient synthetic routes to this compound and its derivatives. Methodological advancements have centered on achieving high regioselectivity in the alkylation of the tetrazole ring, a notoriously challenging aspect of tetrazole chemistry. The formation of two isomers, 1,5- and 2,5-disubstituted tetrazoles, is a common issue. researchgate.net

Key findings include the use of 2-benzyloxymethyl-5-(tributylstannyl)tetrazole as a reagent for the synthesis of 5-aryl- and 5-heteroaryl-1H-tetrazoles via Stille cross-coupling reactions. researchgate.net This method provides a reliable pathway to a variety of 5-substituted tetrazoles. Additionally, multicomponent reactions have emerged as an efficient and atom-economical approach to constructing tetrazole scaffolds. nih.gov While not directly focused on this compound, these advancements in tetrazole synthesis are applicable to its preparation and modification.

Reiteration of the Compound's Significance in Modern Organic Chemistry and Synthetic Design

The significance of this compound in modern organic chemistry lies in its utility as a protected form of 5-(hydroxymethyl)tetrazole. The benzyloxy group serves as a robust protecting group that can be removed under specific conditions, allowing for the unmasking of the hydroxymethyl functionality at a later stage in a synthetic sequence. This strategy is crucial in multi-step syntheses where the reactive hydroxymethyl group might interfere with other desired transformations.

Furthermore, the tetrazole ring itself is a key pharmacophore in medicinal chemistry. hilarispublisher.com It is often employed as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity. researchgate.net This can lead to enhanced pharmacokinetic properties, such as better cell permeability and a longer in vivo half-life. researchgate.net The ability to introduce this valuable moiety into a molecule via intermediates like this compound underscores its importance in drug design and discovery. anjs.edu.iqnih.gov The compound serves as a critical building block, or synthon, for the construction of a wide array of tetrazole-containing compounds with potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netnih.gov

Outlook on Future Research Trajectories and Unanswered Questions in its Chemistry

Future research involving this compound is likely to proceed in several directions. A primary focus will be the development of even more efficient and greener synthetic methodologies. This could involve the exploration of novel catalytic systems for regioselective alkylation, potentially avoiding the use of tin reagents, which have toxicity concerns. Microwave-assisted synthesis, which has shown promise in accelerating tetrazole functionalization, may also be further investigated. researchgate.net

Unanswered questions remain regarding the full scope of its reactivity and the subtle electronic effects of the benzyloxymethyl group on the tetrazole ring. A deeper understanding of these aspects could lead to the design of new and more selective transformations. Computational studies, such as those using Density Functional Theory (DFT), could provide valuable insights into the compound's electronic structure and reactivity, aiding in the prediction of reaction outcomes and the rational design of new synthetic methods. mdpi.com

Moreover, the exploration of new applications for this compound and its derivatives is a promising avenue for future research. This could involve its use in the synthesis of novel materials, such as energetic compounds or ligands for coordination chemistry. nih.gov In medicinal chemistry, the compound will likely continue to be a valuable tool in the synthesis of new drug candidates targeting a wide range of diseases. hilarispublisher.comnih.gov The development of new deprotection strategies that are orthogonal to other protecting groups will also be a key area of interest, further enhancing its versatility as a synthetic intermediate.

Q & A

Q. What are the common synthetic routes for 5-[(Benzyloxy)methyl]-2H-tetrazole derivatives?

The synthesis typically involves multistep reactions starting with benzoxazole or benzyl precursors. For example:

  • Step 1 : Reaction of 2-hydrazino benzoxazole with sodium nitrite and CuCN to form 2-cyano amine benzoxazole intermediates.
  • Step 2 : Cyclization with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF to form the tetrazole core .
  • Step 3 : Functionalization via alkylation (e.g., ethyl chloroacetate) or condensation with aldehydes to introduce substituents . Key reagents: NaN₃, NH₄Cl, DMF, and alkylating agents. Yield optimization often requires controlled temperature (reflux) and inert atmospheres.

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

  • FT-IR : Identifies functional groups (e.g., N–H stretches at ~3421 cm⁻¹, aromatic C=C at ~1616 cm⁻¹) .
  • 1H NMR : Confirms proton environments (e.g., benzyl CH₂ signals at δ 4.2 ppm, aromatic protons at δ 7.3–8.0 ppm) .
  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–C bond precision of ±0.002 Å) for unambiguous structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

  • Solvent selection : DMF enhances cyclization efficiency due to its polar aprotic nature, while ethanol is preferred for Schiff base formation .
  • Catalyst screening : CuCN improves nitrile intermediate formation, reducing side reactions .
  • Temperature control : Reflux (80–100°C) accelerates cyclization but may require cooling to prevent decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

  • Density Functional Theory (DFT) : Compare calculated IR/NMR spectra (e.g., Gaussian09) with experimental data to identify discrepancies in tautomeric forms or protonation states .
  • X-ray crystallography : Use experimental bond metrics (e.g., N–N bond lengths in tetrazole rings: 1.30–1.34 Å) to validate computational models .
  • Isotopic labeling : Introduce deuterated analogs to clarify ambiguous proton assignments in NMR .

Q. How can the biological activity of this compound be systematically evaluated?

  • Antimicrobial assays : Use agar diffusion (MIC/MBC) against S. aureus or E. coli with positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
  • SAR studies : Modify substituents (e.g., benzyl vs. biphenyl groups) to correlate structural features with activity trends .

Key Considerations

  • Contamination risks : Trace metals in solvents can inhibit cyclization; use HPLC-grade DMF .
  • Stability : Tetrazole derivatives are hygroscopic; store under anhydrous conditions at –20°C .
  • Biological assays : Include vehicle controls (e.g., DMSO) to rule out solvent toxicity .

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